molecular formula C26H17Cl2FN4O2 B6012360 6-AMINO-3-(3,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-3-(3,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B6012360
M. Wt: 507.3 g/mol
InChI Key: IFMPVMRFIRZHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-(3,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes a pyran ring fused to a pyrazole ring, along with various substituents such as amino, dichlorophenyl, fluorophenyl, and methoxyphenyl groups

Preparation Methods

The synthesis of 6-AMINO-3-(3,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives to form pyrazole intermediates. These intermediates then undergo cyclization reactions with suitable reagents to form the pyrano[2,3-c]pyrazole core.

Chemical Reactions Analysis

6-AMINO-3-(3,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. .

Scientific Research Applications

6-AMINO-3-(3,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-AMINO-3-(3,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various cellular responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory pathways .

Comparison with Similar Compounds

6-AMINO-3-(3,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-amino-3-(3,4-dichlorophenyl)-4-[4-[(2-fluorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl2FN4O2/c27-19-10-7-15(11-20(19)28)24-23-22(18(12-30)25(31)35-26(23)33-32-24)14-5-8-17(9-6-14)34-13-16-3-1-2-4-21(16)29/h1-11,22H,13,31H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMPVMRFIRZHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC(=C(C=C5)Cl)Cl)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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